molecular formula C17H13NO3 B13426470 Apomorphine p-Quinone

Apomorphine p-Quinone

Cat. No.: B13426470
M. Wt: 279.29 g/mol
InChI Key: AXNFTZZNUAGMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apomorphine p-Quinone typically involves the oxidation of apomorphine. This can be achieved using various oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature to ensure the stability of the quinone product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the quinone product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Apomorphine p-Quinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives .

Scientific Research Applications

Apomorphine p-Quinone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Apomorphine p-Quinone is unique due to its dual activity as both a dopamine agonist and a reactive quinone. This combination allows it to modulate dopaminergic pathways while also interacting with other biological molecules, making it a versatile compound in scientific research .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione

InChI

InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3

InChI Key

AXNFTZZNUAGMDP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O

Origin of Product

United States

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